Thiophene,2-(2-decyl-5-pentylpentyl)-
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Overview
Description
Thiophene,2-(2-decyl-5-pentylpentyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound Thiophene,2-(2-decyl-5-pentylpentyl)- has the molecular formula C24H44S and a molecular weight of 364.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different substrates to form the thiophene ring. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed: The major products formed from the reactions of thiophene derivatives depend on the specific reaction conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Thiophene derivatives, including Thiophene,2-(2-decyl-5-pentylpentyl)-, have a wide range of applications in scientific research . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used as corrosion inhibitors in industrial chemistry .
Mechanism of Action
Comparison with Similar Compounds
Thiophene,2-(2-decyl-5-pentylpentyl)- can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene . These compounds share the thiophene ring structure but differ in the substituents attached to the ring. The unique substituents in Thiophene,2-(2-decyl-5-pentylpentyl)- may confer specific properties and applications that distinguish it from other thiophene derivatives .
List of Similar Compounds:- 2,5-Dimethylthiophene
- 2,3,4-Trisubstituent thiophene
- 1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea
- 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Properties
IUPAC Name |
2-(2-octyldodecyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-19-23(22-24-20-17-21-25-24)18-15-13-10-8-6-4-2/h17,20-21,23H,3-16,18-19,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNXSWYPYQEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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